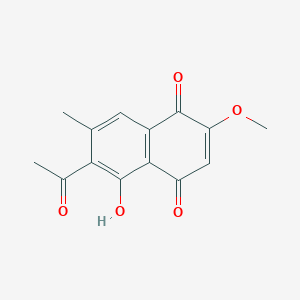

2-甲氧基蒽醌

描述

2-Methoxystypandrone (2-MS) is a naphthoquinone compound that has been identified in various plants, including Polygonum cuspidatum and Rumex japonicus. It has been the subject of research due to its diverse pharmacological properties, including its potential as an immunomodulatory agent, its role in preserving blood-brain barrier (BBB) integrity, promoting neurogenesis, and its inhibitory effects on certain signaling pathways relevant to cancer and inflammation .

Synthesis Analysis

The total synthesis of 2-MS has been achieved through a 10-step process using a Diels-Alder approach, yielding the compound in 45% overall yield. This synthesis has allowed for the creation of various analogs of 2-MS, facilitating the study of its structure-activity relationships, particularly in the context of HRV 3C-protease inhibitory activity . The structure of 2-MS has been confirmed by synthesis as 6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione .

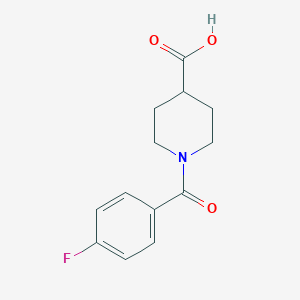

Molecular Structure Analysis

The molecular structure of 2-MS has been elucidated using various spectroscopic methods, including UV, IR, 1H-NMR, 13C-NMR, MS, and chemical degradation. It is characterized as 6-acetyl-5-hydroxy-2-methoxy-7-methyl-1,4-naphthoquinone . This structure has been confirmed by independent synthesis and is notable for being the first naphthoquinone described in the Rhamnus species .

Chemical Reactions Analysis

2-MS has been found to inhibit key enzymes such as Janus kinase 2 (JAK2) and IκB kinase (IKK), which are crucial in the signaling pathways for STAT3 and NF-κB, respectively. These pathways are frequently activated in cancer cells and contribute to oncogenesis. By inhibiting these enzymes, 2-MS can inhibit both interleukin-6-induced and constitutively-activated STAT3, as well as tumor necrosis factor-α-induced NF-κB activation . Furthermore, a biotinylated analog of 2-MS has been synthesized to identify JAK2 and IKK as its direct targets .

Physical and Chemical Properties Analysis

2-MS exhibits antioxidant activities, which have been studied in the context of in vitro culture systems for oocyte and embryo development. It has been shown to improve the quality of in vitro-produced bovine embryos, suggesting that its antioxidant properties may play a role in enhancing developmental competence . Additionally, 2-MS has been identified as a phytotoxic substance, capable of inhibiting the growth of various plant species, which may have implications for its use in biological weed management .

科学研究应用

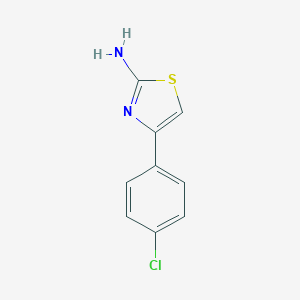

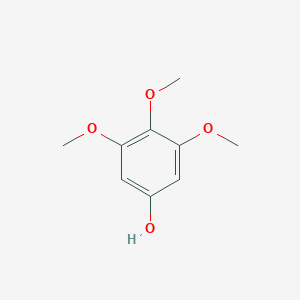

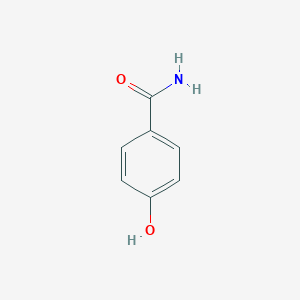

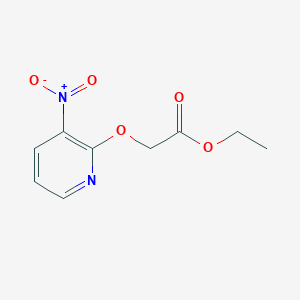

HRV 3C-Protease的抑制

2-甲氧基蒽醌已被确认为HRV 3C-蛋白酶的抑制剂,在与病毒感染相关的研究中具有重要意义。一项研究表明,其抑制活性的IC(50)值为4.6 µM,表明具有中等选择性。该化合物是使用Diels-Alder方法合成的,其结构-活性关系已经得到探讨(Singh, Graham, Reamer, & Cordingley, 2001)。

STAT3和NF-κB途径的双重抑制剂

研究表明,2-甲氧基蒽醌是STAT3和NF-κB途径的有效双重抑制剂。它已被用于研究分子靶点和机制,特别是在癌症研究中。该化合物对癌细胞生长的影响以及与JAK2和IKK等蛋白的相互作用是显著的(Kuang, Sima, Liu, Li, Song, Zhang, & Yu, 2018)。

改善体外培育的牛胚胎质量

2-甲氧基蒽醌已被用于兽医科学,特别是在改善体外培育的牛胚胎质量方面。它对囊胚发育、细胞数量的正面影响以及减少凋亡细胞的作用已经显示出积极效果(Mesalam, Khan, Lee, Song, Chowdhury, Uddin, Park, & Kong, 2017)。

急性缺血性中风中的神经保护作用

在神经学中,2-甲氧基蒽醌已经证明对小鼠脑缺血/再灌注引起的脑损伤具有保护作用。其增强存活率、改善神经功能缺陷和促进神经发生的能力是显著的(Chern, Wang, Liou, Hou, Chen, & Shen, 2014)。

对癌细胞的抗增殖作用

研究揭示了2-甲氧基蒽醌对癌细胞的抗增殖作用,特别是通过触发凋亡和干扰细胞周期阶段。这在开发白血病潜在治疗方法的背景下至关重要(Qiu, Li, Lee, Lee, Lee, Cho, & Yoo, 2020)。

用于除草的植物毒性

在农业科学中,已经探讨了2-甲氧基蒽醌的植物毒性,用于自然除草。其对各种植物物种的抑制作用表明其作为生物除草剂的潜力(Islam, Iwasaki, Suenaga, & Kato‐Noguchi, 2017)。

广泛的药理活性

最后,其多样的药理治疗功效,包括抗炎、抗癌、抗氧化和抗微生物活性,使2-甲氧基蒽醌成为各种生物医学领域感兴趣的化合物(Khalil, Qazi, Nasir, Ahn, Shah, Ahmad, Sajjad, Ali, Naeem, Shah, Khan, Romman, Rehman, Haider, & Noor, 2021)。

安全和危害

未来方向

属性

IUPAC Name |

6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJHOVVYKCJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234258 | |

| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxystypandrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Methoxystypandrone | |

CAS RN |

85122-21-0 | |

| Record name | 2-Methoxystypandrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85122-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085122210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxystypandrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | 2-Methoxystypandrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)